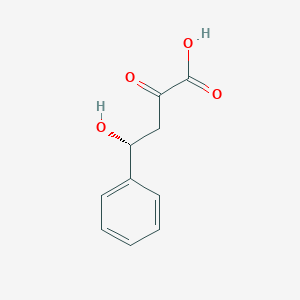
(R)-4-Hydroxy-2-oxo-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Hydroxy-2-oxo-4-phenylbutanoic acid is an organic compound that belongs to the class of alpha-keto acids It is characterized by the presence of a hydroxyl group, a keto group, and a phenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the production of the desired enantiomer. For instance, the compound can be synthesized via the aldol condensation of benzaldehyde with pyruvate, followed by reduction and hydrolysis steps. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of specific dehydrogenases, can be employed to convert precursors into the desired product with high efficiency and purity. These methods are advantageous due to their mild reaction conditions and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Hydroxy-2-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 4-oxo-4-phenylbutanoic acid.
Reduction: The keto group can be reduced to form a secondary alcohol, yielding 4-hydroxy-4-phenylbutanoic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include 4-oxo-4-phenylbutanoic acid, 4-hydroxy-4-phenylbutanoic acid, and various substituted phenyl derivatives, depending on the specific reaction and conditions employed.
Applications De Recherche Scientifique
®-4-Hydroxy-2-oxo-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid include other alpha-keto acids and hydroxy acids, such as pyruvic acid, lactic acid, and alpha-ketoglutaric acid.
Uniqueness
What sets ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid apart is its specific structural features, including the presence of a phenyl group and its chiral nature. These characteristics confer unique reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(4R)-4-hydroxy-2-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,13,14)/t8-/m1/s1 |
Clé InChI |
ZVKBCOYYUAQBRP-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CC(=O)C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



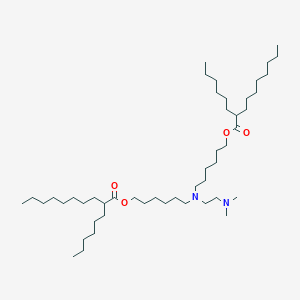
![6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13352033.png)

![2-(Benzo[d]thiazol-5-yl)propan-1-amine](/img/structure/B13352054.png)


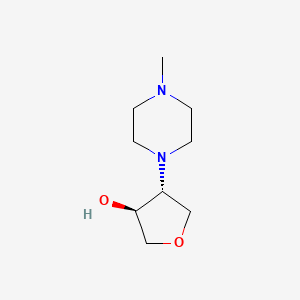
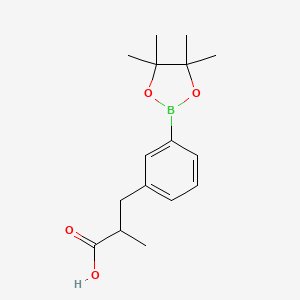
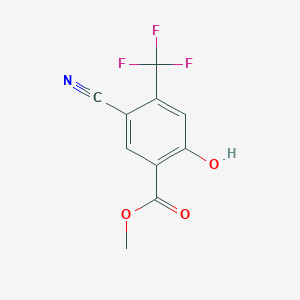
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)

![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352116.png)

